

Preclinical Profile of Roginolisib Hemifumarate: A Technical Guide

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Compound of Interest

Compound Name: *Roginolisib hemifumarate*

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Introduction

Roginolisib (also known as IOA-244 and MSC2360844) is an orally bioavailable, first-in-class, non-ATP-competitive allosteric modulator of phosphoinositide 3-kinase delta (PI3K δ).^{[1][2]} Its unique binding mechanism and high selectivity for the PI3K δ isoform translate into a promising preclinical profile, characterized by direct anti-tumor effects and modulation of the tumor immune microenvironment, with a favorable safety profile compared to other PI3K inhibitors.^{[1][2]} This technical guide provides a comprehensive overview of the preclinical data on **Roginolisib hemifumarate**, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic and pharmacodynamic properties.

Mechanism of Action

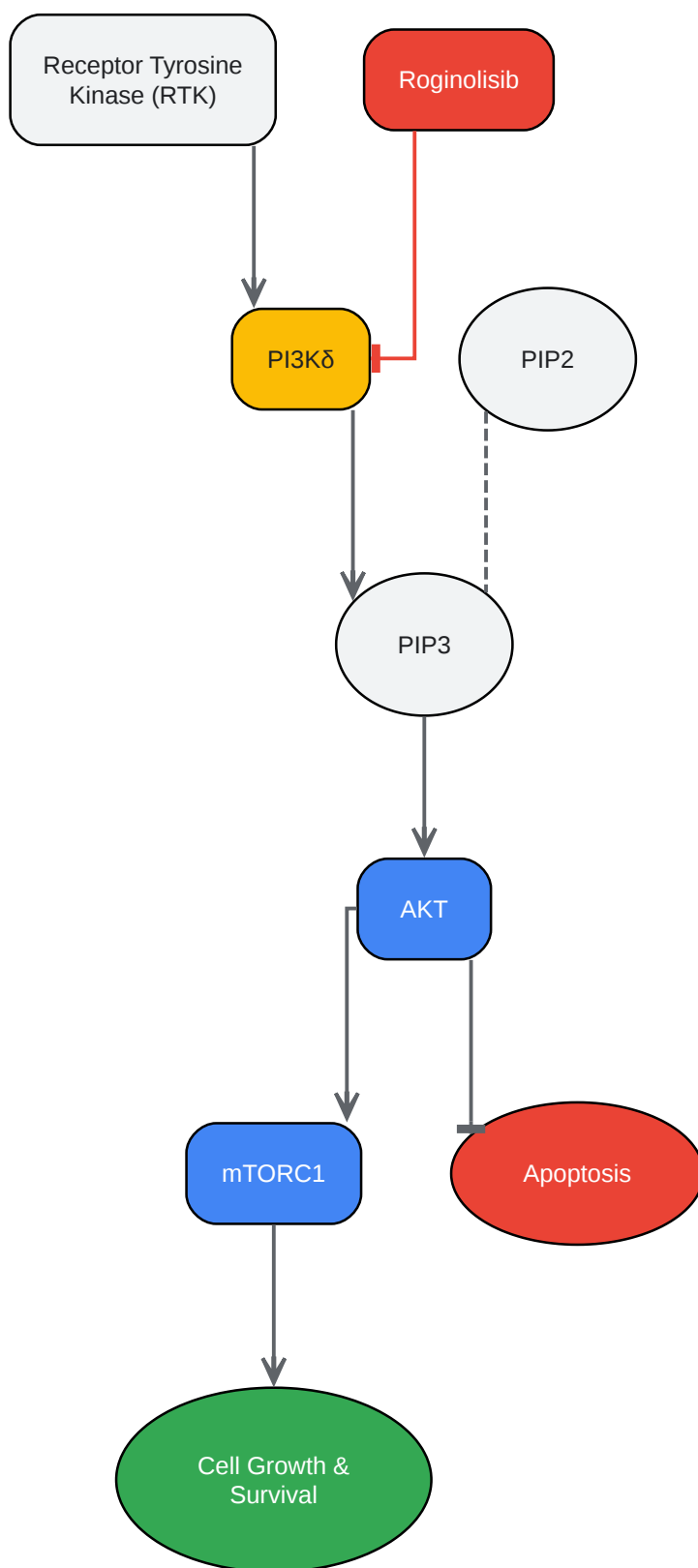
Roginolisib is a potent and highly selective inhibitor of PI3K δ , an enzyme predominantly expressed in hematopoietic cells and playing a crucial role in B-cell and T-cell signaling.^{[1][3]} Unlike ATP-competitive inhibitors, Roginolisib binds to an allosteric site on the PI3K δ enzyme, leading to a conformational change that locks the enzyme in an inactive state.^[2] This non-competitive inhibition is thought to contribute to its high selectivity and improved safety profile.

The anti-tumor activity of Roginolisib is multi-faceted, involving both direct effects on cancer cells and modulation of the immune system.^{[1][2]} By inhibiting the PI3K/AKT signaling pathway, Roginolisib can induce apoptosis in cancer cells that are dependent on this pathway for

survival.[4][5] Furthermore, Roginolisib has been shown to favorably alter the tumor immune microenvironment by selectively inhibiting regulatory T cells (Tregs), a key immunosuppressive cell population, while having minimal impact on the proliferation and function of cytotoxic CD8+ T cells.[1][6] This leads to an increased ratio of effector T cells to regulatory T cells within the tumor, thereby enhancing the anti-tumor immune response.

Signaling Pathway

The following diagram illustrates the central role of PI3K δ in the PI3K/AKT/mTOR signaling pathway and the point of intervention by Roginolisib.



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Roginolisib inhibits the PI3Kδ signaling pathway.

Quantitative Data

In Vitro Activity

Roginolisib has demonstrated potent anti-proliferative activity against a range of cancer cell lines, particularly those of hematological origin.

Cell Line	Cancer Type	IC50 (nM)	Reference
Ramos	Burkitt's Lymphoma	48	[7]
MSTO-211H	Mesothelioma	~5,000	[4]
NCI-H2052	Mesothelioma	~10,000	[4]
NCI-H2452	Mesothelioma	>10,000	[4]

Roginolisib also inhibits the phosphorylation of AKT, a key downstream effector of PI3K, in a concentration-dependent manner.

Cell Line	Assay	IC50 (nM)	Reference
Ramos	pAkt (BCR-induced)	280	[7]

In Vivo Efficacy

Roginolisib has shown significant anti-tumor activity in various syngeneic mouse models, both as a monotherapy and in combination with immune checkpoint inhibitors.

Tumor Model	Mouse Strain	Treatment	Dosing	Tumor Growth Inhibition (%)	Reference
CT26	BALB/c	Roginolisib + anti-PD-1	Not Specified	Synergistic Activity	[1]
Lewis Lung Carcinoma (LLC)	C57BL/6	Roginolisib + anti-PD-1	Not Specified	Synergistic Activity	[1]
Pan-02	C57BL/6	Roginolisib + anti-PD-1	Not Specified	Synergistic Activity	[1]
A20	BALB/c	Roginolisib + anti-PD-1	Not Specified	Synergistic Activity	[1]

Pharmacokinetics

Pharmacokinetic studies have been conducted in rats and dogs, demonstrating oral bioavailability.

Species	Dose (mg/kg)	Cmax	Tmax (h)	AUC (0-24h)	Reference
Rat	15	Not Specified	~1	Not Specified	[8] [9]
Dog	5	Not Specified	~1	Not Specified	[8] [9]

Note: Specific quantitative values for Cmax and AUC were not available in the public search results.

Experimental Protocols

In Vitro Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Roginolisib on cancer cell proliferation.

Methodology:

- Cancer cell lines (e.g., Ramos, MSTO-211H, NCI-H2052, NCI-H2452) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
- Roginolisib is serially diluted in culture medium to achieve a range of concentrations.
- The culture medium is replaced with the drug-containing medium, and the cells are incubated for a specified period (e.g., 72 hours).
- Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
- The absorbance or luminescence is measured using a plate reader.
- The IC₅₀ value is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[\[4\]](#)[\[7\]](#)

Western Blot Analysis for pAkt Inhibition

Objective: To assess the effect of Roginolisib on the phosphorylation of AKT.

Methodology:

- Cells (e.g., Ramos) are treated with various concentrations of Roginolisib for a specified time.
- For receptor-mediated signaling, cells are stimulated with an appropriate ligand (e.g., anti-IgM for B-cell receptor activation) for a short period before lysis.
- Cells are lysed in a buffer containing protease and phosphatase inhibitors.
- Protein concentration in the lysates is determined using a BCA assay.
- Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

- The membrane is blocked and then incubated with primary antibodies against phosphorylated AKT (pAkt) and total AKT.
- After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- The band intensities are quantified, and the ratio of pAkt to total AKT is calculated to determine the extent of inhibition.^[7]

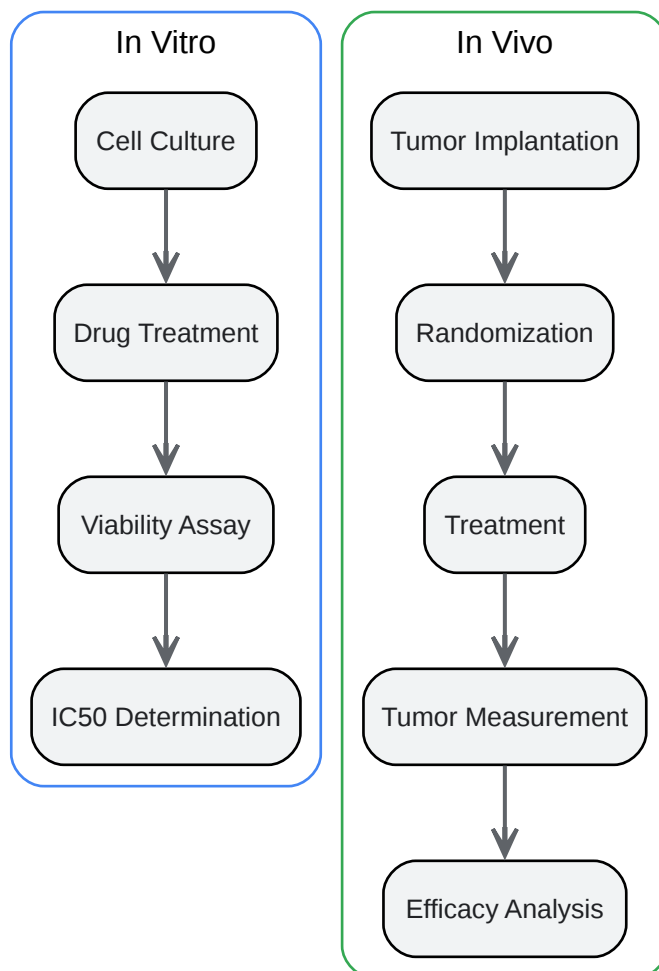
In Vivo Syngeneic Mouse Model Studies

Objective: To evaluate the anti-tumor efficacy of Roginolisib alone and in combination with other therapies in an immunocompetent setting.

Methodology:

- Syngeneic tumor cells (e.g., CT26, LLC, Pan-02, A20) are subcutaneously implanted into the flank of immunocompetent mice (e.g., BALB/c, C57BL/6).
- When tumors reach a palpable size, mice are randomized into different treatment groups (e.g., vehicle control, Roginolisib monotherapy, anti-PD-1 monotherapy, Roginolisib + anti-PD-1 combination).
- Roginolisib is administered orally at a specified dose and schedule. The checkpoint inhibitor is typically administered intraperitoneally.
- Tumor volume is measured regularly (e.g., twice a week) using calipers.
- The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised and weighed.
- Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.

- Tumors and spleens may be harvested for immunological analysis, such as flow cytometry, to assess changes in immune cell populations.[1]



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General workflow for in vitro and in vivo preclinical studies.

Conclusion

The preclinical data for **Roginolisib hemifumarate** demonstrate its potential as a novel anti-cancer agent with a dual mechanism of action. Its ability to directly inhibit cancer cell growth and to modulate the tumor immune microenvironment, coupled with a favorable safety profile, provides a strong rationale for its ongoing clinical development in various solid and hematological malignancies. Further research will continue to elucidate the full therapeutic potential of this first-in-class PI3K δ inhibitor.

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